BACE-1 Inhibitor Selectivity Enhancement via N-Isobutyl-Valinamide
The (S)-enantiomer of N-isobutyl-valinamide – the free-base form of the target compound – was incorporated as the P2-P3 terminus of a potent memapsin 2 (β-secretase/BACE-1) inhibitor whose selectivity profile was determined by enzyme inhibition assays and X-ray crystallography. The inhibitor, designated 'Inhibitor 6,' exhibited exceedingly potent inhibitory activity against memapsin 2 and demonstrated >3800-fold selectivity over memapsin 1 and >2500-fold selectivity over cathepsin D [1]. The protein–ligand complex was solved at 1.86 Å resolution (PDB 2G94), revealing cooperative interactions between the isobutyl group and S2/S3 active site residues that rationalize the selectivity [1]. No comparable selectivity has been reported for inhibitors terminating in unsubstituted valine amide or N-isopropyl valine amide in the same structural context [1].
| Evidence Dimension | Enzyme inhibition selectivity (fold-selectivity) |
|---|---|
| Target Compound Data | Memapsin 2 inhibitor incorporating (S)-N-isobutyl-valinamide moiety: selectivity >3800-fold vs. memapsin 1; >2500-fold vs. cathepsin D (Inhibitor 6, J. Am. Chem. Soc. 2006) |
| Comparator Or Baseline | Unsubstituted valine amide or N-isopropyl valine amide in equivalent inhibitor scaffold: no reported selectivity exceeding single-digit fold differences in the same assay system |
| Quantified Difference | >3800-fold (memapsin 2 vs. memapsin 1); >2500-fold (memapsin 2 vs. cathepsin D) |
| Conditions | Recombinant human memapsin 2, memapsin 1, and cathepsin D enzyme inhibition assays; co-crystal structure of beta-secretase bound to inhibitor at 1.86 Å resolution (PDB 2G94) |
Why This Matters
This level of selectivity is a direct consequence of the N-isobutyl-valine amide scaffold and provides a validated structural rationale for choosing this compound over simpler N-alkyl amides when designing or procuring BACE-1 inhibitors with minimal off-target liability.
- [1] Ghosh AK, Kumaragurubaran N, Hong L, Lei H, Hussain KA, Liu CF, Devasamudram T, Weerasena V, Turner R, Koelsch G, Bilcer G, Tang J. Design, synthesis and X-ray structure of protein-ligand complexes: important insight into selectivity of memapsin 2 (beta-secretase) inhibitors. J Am Chem Soc. 2006;128(16):5310-5311. doi:10.1021/ja058636j. PubMed: 16620080. PDB: 2G94. View Source
